2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine
Description
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is a synthetic compound featuring a pyridazine core substituted with two chlorine atoms at positions 5 and 6, linked via an ether oxygen to a dimethylaminoethyl side chain.
Structure
3D Structure
Properties
CAS No. |
1346698-29-0 |
|---|---|
Molecular Formula |
C8H11Cl2N3O |
Molecular Weight |
236.10 g/mol |
IUPAC Name |
2-(5,6-dichloropyridazin-4-yl)oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H11Cl2N3O/c1-13(2)3-4-14-6-5-11-12-8(10)7(6)9/h5H,3-4H2,1-2H3 |
InChI Key |
ZPAYQUJCLSTUDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chloride Displacement with Alkoxide Intermediates
A foundational approach for introducing ether linkages into chlorinated pyridazines involves nucleophilic aromatic substitution (SNAr). For example, 3,6-dichloro-4,5-dimethylpyridazine undergoes methoxylation when treated with sodium methoxide in methanol, achieving a 76.2% yield under mild conditions (room temperature, 1 hour). By analogy, substituting the methoxide nucleophile with the sodium salt of dimethylaminoethanol could facilitate the formation of 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine.
Proposed Reaction Conditions:
-
Substrate: 4,5,6-Trichloropyridazine (hypothetical starting material)
-
Nucleophile: Sodium 2-(dimethylamino)ethoxide
-
Solvent: Anhydrous methanol or ethanol
-
Temperature: 25–80°C
-
Duration: 1–4 hours
This method relies on the activation of the pyridazine ring by electron-withdrawing chlorine substituents, which enhance the electrophilicity of the carbon at position 4. The dimethylaminoethyl group’s bulkiness may necessitate elevated temperatures or prolonged reaction times compared to smaller alkoxides.
Sequential Halogen Replacement
In multi-step syntheses, selective displacement of chlorines at distinct positions enables precise functionalization. For instance, 3,6-dichloro-4,5-dimethylpyridazine reacts with piperazine derivatives at 190°C in the presence of potassium carbonate, substituting one chlorine while retaining the other. Adapting this strategy, the 4-chloro position of a trichloropyridazine intermediate could be targeted first with dimethylaminoethanol, followed by preservation of the 5- and 6-chlorines through controlled reaction conditions.
Key Variables:
-
Base: Potassium carbonate or sodium hydride
-
Solvent: Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)
-
Temperature: 120–190°C
-
Catalyst: None required
Optimization Challenges and Functional Group Compatibility
Competing Side Reactions
The dimethylamino group’s basicity may lead to undesired protonation or coordination with Lewis acids during synthesis. For example, in reactions involving phosphorus oxychloride (POCl3), tertiary amines can form quaternary ammonium salts, necessitating careful pH control.
Mitigation Strategies:
-
Use of non-nucleophilic bases (e.g., Hunig’s base)
-
Low-temperature reaction conditions (0–5°C)
-
Sequential addition of reagents
Purification and Isolation
Crude reaction mixtures often require chromatography or recrystallization to isolate the target compound. For instance, 3-chloro-6-iodo-4,5-dimethylpyridazine was purified via column chromatography (dichloromethane/heptane gradient) after synthesis, achieving 77% purity. Similar methods could be applied to the dimethylaminoethyl derivative, though the polarity introduced by the amine may necessitate adjusted solvent systems.
Comparative Analysis of Synthetic Routes
The table below extrapolates yields and conditions from analogous pyridazine functionalizations to estimate outcomes for this compound synthesis:
| Method | Starting Material | Key Reagents/Conditions | Estimated Yield | Challenges |
|---|---|---|---|---|
| SNAr | 4,5,6-Trichloropyridazine | NaOCH2CH2NMe2, MeOH, 80°C, 2h | 60–75% | Regioselectivity at C4 |
| Sequential Halogenation | 4-Chloro-5,6-dichloropyridazine | K2CO3, DMSO, 120°C, 48h | 50–65% | Competing substitution at C5/C6 |
| Mitsunobu | 4-Hydroxy-5,6-dichloropyridazine | DEAD, PPh3, THF, rt, 12h | 55–70% | Cost and handling of azodicarboxylate |
Chemical Reactions Analysis
Types of Reactions
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound has garnered attention for its potential applications in drug development, particularly targeting neurological disorders. Its structural features suggest possible interactions with neurotransmitter systems, making it a candidate for further pharmacological studies.
Case Studies
- Neurotransmitter Interaction : Research indicates that compounds similar to 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine may interact with neurotransmitter receptors, influencing pathways relevant to conditions such as depression and anxiety . Binding affinity studies could elucidate its pharmacological profile.
Synthesis of Complex Molecules
Due to its reactivity, this compound can serve as a precursor for synthesizing more complex molecules in medicinal chemistry. The nitrogen atoms in the dimethylamino group can participate in nucleophilic reactions, while the chlorinated pyridazine ring may undergo electrophilic substitution reactions .
Synthesis Pathway
A multi-step organic synthesis approach is typically employed to create this compound, involving:
- Formation of the pyridazine ring.
- Introduction of chlorine substituents.
- Addition of the dimethylaminoethanol moiety through etherification reactions.
Preliminary studies indicate that this compound may exhibit various biological activities:
Antimicrobial Properties
Research shows that derivatives of similar structures demonstrate significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Cytotoxicity Against Cancer Cells
Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridazine vs. Indole Derivatives
- Target Compound : The pyridazine ring (a six-membered di-aza heterocycle) in 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine confers electron-deficient properties due to nitrogen atoms at positions 1 and 2. The 5,6-dichloro substitution enhances electrophilicity and may influence receptor binding via halogen bonding .
- Indole Analogs: Compounds like 2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine (2c) and 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine (2d) exhibit potent serotonin receptor (5-HT1A and 5-HT7) affinities (nanomolar range) and significant antidepressant/sedative activities in murine models . The indole nitrogen and halogen substituents synergistically enhance hydrophobic interactions and π-stacking with receptor pockets.
Pyridazine vs. Pyridine Derivatives
- Pyridine-Based Ligands : 2-((5-Bromopyridin-3-yl)oxy)-N,N-dimethylethanamine derivatives (e.g., 10 and 17a in ) show activity as nicotinic acetylcholine receptor (nAChR) ligands. The pyridine ring’s basic nitrogen facilitates hydrogen bonding, while bromine substitution modulates lipophilicity and steric effects .
Halogen Substitution Effects
- Chlorine vs. Bromine/Iodine :
- In indole derivatives, bromine (2d) and iodine (2e) substitutions yield higher 5-HT receptor affinities and longer half-lives than chlorine (2c), likely due to increased polarizability and van der Waals interactions .
- For pyridazine analogs, the 5,6-dichloro configuration may mimic the steric and electronic effects of bulkier halogens in indoles, though direct comparisons are absent in the evidence.
Serotonin Receptor Modulation
- Indole Derivatives : 2d (5-bromo) and 2e (5-iodo) demonstrated 5-HT1A Ki values of 12 nM and 9 nM, respectively, surpassing the activity of clinical antidepressants like fluoxetine .
Antidepressant and Sedative Efficacy
Forced Swim Test (FST) Results :
Compound Dose (mg/kg) Immobility Reduction (%) Sedative Activity 2c (5-chloroindole) 20 45% High 2d (5-bromoindole) 20 52% Moderate Fluoxetine (SSRI) 20 38% Low
Key Routes for Analog Preparation
- Buchwald-Hartwig Amination: Used to synthesize pyridine- and indole-linked dimethylaminoethyl ethers (e.g., 17a in ) with moderate yields (20–40%) .
- Nucleophilic Substitution : Employed for indole derivatives (e.g., 2a–e in ) via reaction of chloroethylamines with halogenated indole alcohols under basic conditions .
Challenges
- Hygroscopicity : Many analogs (e.g., 3, 5, 7 in ) remain oily due to salt formation, complicating crystallization .
- Halogen Reactivity : Bromine and iodine substituents may require protection/deprotection steps to avoid side reactions .
Data Tables
Table 1. Structural and Activity Comparison of Select Analogs
| Compound | Core Structure | Halogen | 5-HT1A Ki (nM) | FST Efficacy |
|---|---|---|---|---|
| 2c (5-chloroindole) | Indole | Cl | 18 | 45% |
| 2d (5-bromoindole) | Indole | Br | 12 | 52% |
| 2-((5-Bromopyridin-3-yl)oxy)-N,N-DMEA | Pyridine | Br | N/A | N/A |
| Target Compound | Pyridazine | Cl | *Pending | *Pending |
Biological Activity
2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is a compound of interest due to its potential biological activities. The structure features a pyridazine moiety, which is known for various pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including data tables and relevant case studies.
- Molecular Formula : C9H12Cl2N2O
- Molecular Weight : 221.11 g/mol
- CAS Number : 162727254
- LogP : 0.8 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. Research indicates that the compound may exhibit:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmission and cellular responses.
Biological Activity Overview
Recent studies have explored the following biological activities:
- Antimicrobial Activity : Preliminary tests suggest that this compound exhibits antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : In vitro studies have indicated that it may inhibit the growth of cancer cell lines, although further in vivo studies are needed to confirm these effects.
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, the effects of this compound on HeLa cervical cancer cells were assessed. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as a novel anticancer agent. Further investigation into its mechanism revealed that it may induce apoptosis through mitochondrial pathways.
Q & A
Q. What are the standard synthetic routes for 2-((5,6-Dichloropyridazin-4-yl)oxy)-N,N-dimethylethanamine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution of 5,6-dichloropyridazin-4-ol with 2-(dimethylamino)ethyl halides under basic conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (optimized at 60–80°C), and stoichiometric ratios. Microwave-assisted methods may enhance regioselectivity and reduce reaction time . Yield optimization often requires iterative adjustment of these parameters and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : - and -NMR confirm substitution patterns (e.g., pyridazine ring protons at δ 7.8–8.2 ppm; dimethylamino group at δ 2.2–2.5 ppm).
- IR : Stretching frequencies for C-Cl (600–800 cm) and ether linkages (1050–1150 cm) validate structural motifs.
- Chromatography :
- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays).
- GC-MS (electron ionization) detects volatile byproducts .
Q. What are the primary challenges in ensuring compound stability during storage?
Degradation pathways include hydrolysis of the ether linkage under acidic/basic conditions and oxidation of the dimethylamino group. Stability studies recommend storage in anhydrous, inert atmospheres (argon) at –20°C. Lyophilization may enhance shelf life for aqueous-sensitive applications .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from impurities, assay variability, or divergent cellular models. Mitigation strategies include:
- Structural validation : Re-synthesize the compound and confirm purity via orthogonal methods (e.g., HPLC coupled with HRMS).
- Dose-response standardization : Use IC/EC curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess potency variability.
- Mechanistic redundancy : Pair phenotypic assays (e.g., apoptosis) with target-specific readouts (e.g., kinase inhibition assays) .
Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicological impacts?
Adopt a tiered approach:
- Phase 1 (Lab) : Determine hydrolysis rates (pH 4–9), photolysis (UV-Vis exposure), and biodegradability (OECD 301D).
- Phase 2 (Microcosm) : Assess bioaccumulation in model organisms (e.g., Daphnia magna) and soil adsorption coefficients (K).
- Phase 3 (Field) : Monitor degradation metabolites via LC-MS/MS in simulated ecosystems .
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Molecular docking : Screen against homologous protein structures (e.g., kinase domains) to predict off-target binding.
- QSAR : Correlate substituent modifications (e.g., halogen placement) with logP and pK to refine bioavailability.
- MD simulations : Evaluate binding site residency times to prioritize derivatives with prolonged target engagement .
Q. What methodological considerations are critical for in vivo pharmacokinetic studies of this compound?
- Dosing routes : Compare oral bioavailability vs. intravenous administration in rodent models.
- Metabolite profiling : Use -labeled analogs to track hepatic clearance pathways (CYP450 isoforms).
- Tissue distribution : Autoradiography or MALDI-IMS to map compound localization in organs .
Methodological Challenges and Solutions
Q. How to address solubility limitations in aqueous-based assays?
- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce phosphate esters or PEGylated derivatives for enhanced hydrophilicity.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., receptors) to confirm pathway dependency.
- Chemical proteomics : Employ affinity-based pulldowns with biotinylated analogs.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Data Analysis and Interpretation
Q. How to statistically analyze dose-response data with non-linear trends?
- Non-linear regression : Fit data to Hill or Log-logistic models (e.g., GraphPad Prism).
- Bootstrap resampling : Estimate confidence intervals for EC values.
- ANOVA with post-hoc tests : Compare efficacy across experimental groups (e.g., Tukey’s HSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
